molecular formula C9H9F2NO2 B2977517 2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine CAS No. 278183-65-6

2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine

Cat. No.: B2977517
CAS No.: 278183-65-6
M. Wt: 201.173
InChI Key: AGMABRJZFQHALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid” is similar to the one you’re asking about . It has an empirical formula of C7H5BF2O4 and a molecular weight of 201.92 . Another related compound is “4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile” with a molecular formula of C12H6F2N2O2 .


Molecular Structure Analysis

The molecular structure of “2,2-difluorobenzo[d][1,3]dioxole” consists of C8H4F2O3 . Another related compound, “4-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile”, has a molecular formula of C12H6F2N2O2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2,2-difluoro-1,3-benzodioxol-5-ylboronic acid” include a molecular weight of 201.92, and it is a solid at room temperature . The related compound “4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile” has a molecular mass of 248.19 .

Scientific Research Applications

Molecular Electronics and Material Science

A molecule incorporating a nitroamine redox center was used in an electronic device, demonstrating negative differential resistance and a significant on-off peak-to-valley ratio, highlighting potential applications in molecular electronics (Jia Chen et al., 1999). Furthermore, the study on fluorinated dicarbonyl compounds reacting with amines led to the development of a method for synthesizing imines/enamines, crucial for preparing fluorinated amines and amino acids, suggesting implications for material science and chemical synthesis (H. Ohkura et al., 2003).

Synthesis of Bioactive Compounds

A new method for synthesizing 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene was developed, emphasizing its potential in creating bioactive compounds and natural products, including 5-HT serotonin receptor agonists (S. Porcu et al., 2018).

Crystal and Electronic Structure Analysis

Investigations into the crystal and electronic structures of compounds, such as N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, provide insights into intermolecular interactions and potential applications in designing new materials with specific properties (A. Aydın et al., 2017).

Liquid Crystalline Polysiloxanes

The synthesis of new fluorinated monomers for the development of side chain liquid crystalline polysiloxanes showcases the role of these compounds in advancing materials science, particularly in the field of high-performance polymers (F. Bracon et al., 2000).

Novel Fluorescence Probes

Research into novel fluorescence probes that can selectively detect reactive oxygen species underlines the importance of such compounds in biological and chemical research, offering tools for understanding the roles of these species in various processes (Ken-ichi Setsukinai et al., 2003).

Safety and Hazards

The safety information for “2,2-difluoro-1,3-benzodioxol-5-ylboronic acid” includes a warning for eye irritation . The related compound “(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine” also has a warning for danger, including hazards such as harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled .

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMABRJZFQHALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCN)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.